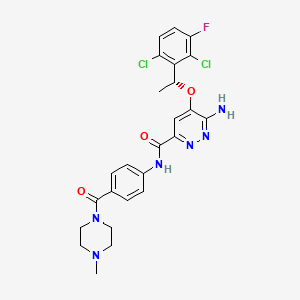

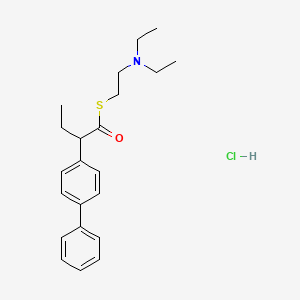

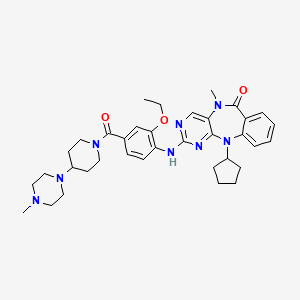

N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide

Overview

Description

Z944, also known as Ulixacaltamide, is a potent and selective T-type calcium channel antagonist. It has been studied extensively for its potential therapeutic applications in treating neurological disorders such as epilepsy and chronic pain. T-type calcium channels play a crucial role in regulating neuronal excitability, and their inhibition can lead to significant therapeutic benefits .

Mechanism of Action

Mode of Action

Z944 interacts with its targets by blocking the T-type calcium channels . This blockade occurs at relatively negative membrane depolarizations, where T-type channels can act as modulators of the threshold of the action potential by increasing the calcium current . This leads to further depolarization of the cell and activation of other calcium channels, and ultimately, sodium and potassium channels .

Biochemical Pathways

The T-type calcium channels participate in the regulation of connectivity or crosstalk between the sensory nervous system and the cortex by promoting thalamic neuron burst firing and network oscillations important for relay and interpretation of signals to and by the cortex . The blockade of Cav3.2 by Z944 is more pronounced during high-frequency firing and may provide some advantage to the molecule by selectively targeting a pathological state of the channel .

Pharmacokinetics

Z944 is an orally available, state-dependent, selective T-type calcium channel blocker . It has been shown to inhibit native neuronal T-type currents at high potency . A phase 1, double-blind, placebo-controlled study showed that Z944 was safe and well tolerated . The study also showed dose-proportional pharmacokinetics with good pharmaceutical properties .

Result of Action

The inhibition of T-type channels by Z944 reduces the excitability of peripheral nociceptive sensory neurons and reverses pain hypersensitivity in male rodent pain models . Moreover, application of Z944 to spinal cord slices attenuated action potential firing rates in over half of laminae I/II neurons . Intraperitoneal injection of Z944 dose-dependently reversed mechanical allodynia in the complete Freund’s adjuvant model of persistent inflammatory pain .

Action Environment

The action of Z944 is influenced by the environment in which it is administered. For example, the efficacy of Z944 in reducing pain hypersensitivity was observed in the context of a complete Freund’s adjuvant model of persistent inflammatory pain . Furthermore, the blockade of Cav3.2 by Z944 is more pronounced during high-frequency firing, suggesting that the compound’s action may be influenced by the frequency of neuronal firing .

Biochemical Analysis

Biochemical Properties

Z944 interacts with T-type calcium channels, which are voltage-gated and consist of three subtypes: Cav3.1, Cav3.2, and Cav3.3 . These channels contribute to neuronal excitability, synaptic excitation, burst firing, and action potential trains . Z944 has been shown to inhibit native neuronal T-type currents at high potency .

Cellular Effects

Z944 has been found to reduce the excitability of peripheral nociceptive sensory neurons and reverse pain hypersensitivity in male rodent pain models . It also inhibits action-potential evoked somatic and dendritic calcium transients in lamina I neurons .

Molecular Mechanism

Z944 acts as a state-dependent blocker of T-type calcium channels . It has >150-fold selectivity vs. non-T-type voltage-gated ion channels . The blockade of Cav3.2 by Z944 is more pronounced during high-frequency firing, which may provide some advantage to the molecule by selectively targeting a pathological state of the channel .

Temporal Effects in Laboratory Settings

In laboratory settings, Z944 has been shown to delay the progression of seizures in the amygdala kindling model of temporal lobe epilepsy (TLE) . Animals receiving Z944 required significantly more stimulations to evoke a seizure and to reach a fully kindled state than animals receiving vehicle .

Dosage Effects in Animal Models

In animal models, Z944 has been shown to dose-dependently reverse mechanical allodynia in the complete Freund’s adjuvant model of persistent inflammatory pain . The analgesic effects of Z944 were observed across a range of dosages, from 1-10 mg/kg .

Transport and Distribution

It is known that Z944 is a CNS-penetrant T-type channel antagonist , suggesting that it can cross the blood-brain barrier and distribute within the central nervous system.

Subcellular Localization

Given its role as a T-type calcium channel antagonist, it likely localizes to regions of the cell where these channels are present, such as the plasma membrane of neurons .

Preparation Methods

The synthesis of Z944 involves several steps, starting with the preparation of the core piperidine structure. The synthetic route typically includes the following steps:

Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions, including cyclization and functional group modifications.

Introduction of Substituents: Various substituents are introduced to the piperidine core to enhance its activity and selectivity. This includes the addition of a chloro-fluoro benzoyl group and a tert-butyl group.

Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification and characterization to ensure the desired product is obtained

Chemical Reactions Analysis

Z944 undergoes several types of chemical reactions, including:

Oxidation: Z944 can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on Z944, such as reducing ketones to alcohols.

Substitution: Substitution reactions are commonly used to introduce or modify substituents on the benzoyl group, such as halogenation or alkylation.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. .

Scientific Research Applications

Z944 has a wide range of scientific research applications, including:

Neurological Disorders: Z944 has been studied for its potential to treat epilepsy and chronic pain by inhibiting T-type calcium channels, which are involved in neuronal excitability and pain signaling

Pain Management: Research has shown that Z944 can effectively reduce pain hypersensitivity in animal models, making it a promising candidate for pain management therapies

Epilepsy Treatment: Z944 has demonstrated anti-seizure effects in animal models of epilepsy, highlighting its potential as a novel therapeutic agent for epilepsy

Other Applications: Z944 is also being explored for its potential use in other neurological and psychiatric disorders, such as anxiety and depression, due to its ability to modulate neuronal activity

Comparison with Similar Compounds

Z944 is unique in its high selectivity and potency for T-type calcium channels compared to other similar compounds. Some similar compounds include:

TTA-P2: Another T-type calcium channel antagonist with similar applications in pain and epilepsy treatment.

Ethosuximide: A well-known anti-epileptic drug that also targets T-type calcium channels but with less selectivity compared to Z944.

Mibefradil: A non-selective calcium channel blocker that affects both T-type and L-type calcium channels.

Properties

IUPAC Name |

N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClFN3O2/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCLITFYIMJMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659275 | |

| Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199236-64-0 | |

| Record name | Ulixacaltamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199236640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULIXACALTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT2PJH89C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.